![molecular formula C18H21N7O2 B2429645 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920204-14-4](/img/structure/B2429645.png)
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
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Description
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H21N7O2 and its molecular weight is 367.413. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one, is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . It has been found to inhibit the ubiquitin-specific protease 28 (USP28), a deubiquitinating enzyme . USP28 plays a crucial role in the regulation of various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
This compound binds reversibly to USP28, directly affecting its protein levels . The inhibition of USP28 leads to a decrease in the proliferation of cells, a halt in the cell cycle at the S phase, and a reduction in the progression of the epithelial-mesenchymal transition (EMT) in certain cancer cell lines .
Biochemical Pathways
The inhibition of USP28 by this compound affects several biochemical pathways. USP28 is known to regulate the stability of several key proteins involved in cell cycle progression and DNA damage response. Therefore, the inhibition of USP28 can lead to alterations in these pathways, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds in the [1,2,3]triazolo[4,5-d]pyrimidine class have been found to exhibit good bioavailability and stability
Result of Action
The inhibition of USP28 by this compound leads to a decrease in cell proliferation and a halt in the cell cycle at the S phase . This can result in the death of cancer cells, making this compound a potential candidate for cancer treatment .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit CDK2, a cyclin-dependent kinase, which is a key component for cell proliferation .
Cellular Effects
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one has shown to exert significant effects on various types of cells . It inhibits the growth of several cell lines, including MCF-7 and HCT-116, and shows moderate activity against HepG-2 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . Molecular docking simulations have confirmed its good fit into the CDK2 active site through essential hydrogen bonding .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound on cellular function have been observed in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Properties
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-3-15(26)23-8-10-24(11-9-23)17-16-18(20-12-19-17)25(22-21-16)13-4-6-14(27-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMMSAAVZMFIMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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